For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-MUNANA (4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)
This guide provides a comprehensive overview of 4-MUNANA, a key fluorogenic substrate used in the study of neuraminidase activity. Its application is critical in influenza research and the development of antiviral therapeutics.
Core Concepts
4-MUNANA, also known as 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, is a synthetic compound that serves as a substrate for neuraminidase enzymes.[1][2] Neuraminidases are glycoside hydrolase enzymes that cleave sialic acid residues from glycoproteins and are crucial for the life cycle of many viruses, most notably the influenza virus.[2][3]
The utility of 4-MUNANA in research lies in its fluorogenic properties. The intact molecule is non-fluorescent. However, upon cleavage by neuraminidase, it releases 4-methylumbelliferone (4-MU), a highly fluorescent product.[3] This allows for the sensitive quantification of neuraminidase activity, making it an invaluable tool for screening neuraminidase inhibitors.
Chemical Structure and Properties
IUPAC Name: sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Synonyms: 4-MUNANA, 4-Methylumbelliferyl-N-acetyl-α-D-Neuraminic Acid sodium salt, Neu5Ac-α-4MU
Chemical Formula: C₂₁H₂₄NNaO₁₁
| Property | Value | Source |
| Molecular Weight | 489.4 g/mol | |
| CAS Number | 76204-02-9 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMF: 15 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: 0.25 mg/ml | |
| Fluorescence (Intact) | λex 315 nm; λem 374 nm (pH 7.0) | |
| Fluorescence (Cleaved) | λex 365 nm; λem 445 nm | |
| Storage | Store at -20°C or lower in a dark, dry environment. |
Role of Neuraminidase in the Influenza Virus Life Cycle
4-MUNANA is a substrate for neuraminidase, a key enzyme in the influenza virus life cycle. The following diagram illustrates the role of neuraminidase in viral release, which is the process targeted by inhibitors screened using 4-MUNANA.
Caption: Role of Neuraminidase in Influenza Virus Release.
Experimental Protocols
A reported synthesis of 4-MUNANA involves the reaction of 2-deoxy-2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester with the sodium salt of 4-methylumbelliferone in acetonitrile at room temperature. The resulting product is then purified through silicic acid chromatography, followed by the removal of protecting groups. The overall yield reported is approximately 37%, based on the starting material, N-acetylneuraminic acid.
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.
Materials and Reagents:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
4-MUNANA Stock Solution (2.5 mM): Dissolve 25 mg of 4-MUNANA in 20 mL of distilled water. This can be stored at -20°C for up to one month.
-
4-MUNANA Working Solution (300 µM): Mix 0.72 mL of the 2.5 mM stock solution with 5.28 mL of assay buffer. Prepare this solution fresh and protect it from light.
-
Stop Solution: A mixture of absolute ethanol and NaOH (e.g., 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH).
-
Virus Sample: Influenza virus cultured in an appropriate cell line (e.g., MDCK cells) or embryonated chicken eggs.
-
Neuraminidase Inhibitors: Prepare stock solutions of test compounds and known inhibitors (e.g., oseltamivir, zanamivir) for use as controls.
-
96-well Plates: Black, clear, flat-bottom plates are recommended for fluorescent readings.
Assay Workflow:
Caption: Workflow for a 4-MUNANA-based Neuraminidase Inhibition Assay.
Procedure:
-
Inhibitor Preparation: In a 96-well plate, perform serial dilutions of the neuraminidase inhibitors to be tested. Include wells with no inhibitor as a control for 100% enzyme activity.
-
Virus Addition: Add the diluted virus sample to each well containing the inhibitors.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 45 minutes.
-
Substrate Addition: Add the 300 µM 4-MUNANA working solution to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data for Known Neuraminidase Inhibitors
The following table provides representative 50% inhibitory concentration (IC₅₀) values for oseltamivir carboxylate and zanamivir against various influenza virus subtypes, as determined by fluorometric assays similar to the one described. These values are typical for sensitive strains.
| Influenza Virus Subtype | Inhibitor | Mean IC₅₀ (nM) |
| A/H1N1 | Oseltamivir carboxylate | 0.92 - 1.54 |
| Zanamivir | 0.61 - 0.92 | |
| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.62 |
| Zanamivir | 1.48 - 2.17 | |
| Influenza B | Oseltamivir carboxylate | 5.21 - 12.46 |
| Zanamivir | 2.02 - 2.57 |
(Data is compiled from representative studies and may vary based on specific viral strains and assay conditions)
Conclusion
4-MUNANA is a robust and sensitive substrate for the measurement of neuraminidase activity. Its use in a well-established fluorometric assay provides a reliable method for the high-throughput screening of potential neuraminidase inhibitors, a critical component in the development of new antiviral drugs against influenza. The detailed protocols and reference data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.
